Shurimycin B
Description
Shurimycin B is a semi-synthetic macrolide antibiotic derived from Streptomyces species, structurally characterized by a 14-membered lactone ring with amino sugar substituents. It exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and is notable for its enhanced stability against macrolide-inactivating enzymes compared to earlier analogs like erythromycin . Its mechanism involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. Pharmacokinetic studies highlight improved oral bioavailability (65–75%) and a prolonged half-life (12–14 hours), attributed to optimized hydroxylation patterns and reduced hepatic first-pass metabolism .
Properties
Molecular Formula |
C57H97N3O17 |
|---|---|
Molecular Weight |
1096.4 g/mol |
IUPAC Name |
3-[[(10E,12E,18E,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H97N3O17/c1-34-19-15-16-23-51(70)76-54(37(4)20-14-12-10-11-13-17-26-60-56(58-8)59-9)38(5)22-18-21-36(3)53(72)40(7)46(64)28-41(61)27-42(75-52(71)32-50(68)69)29-43-30-48(66)55(73)57(74,77-43)33-49(67)35(2)24-25-44(62)39(6)47(65)31-45(34)63/h10-11,15-16,18-19,21-23,34-35,37-49,53-55,61-67,72-74H,12-14,17,20,24-33H2,1-9H3,(H,68,69)(H2,58,59,60)/b11-10+,19-15+,22-18+,23-16+,36-21+ |
InChI Key |
FTSHIRULWVXAOC-AWOSAKGGSA-N |
Isomeric SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C)C)C(C)CCC/C=C/CCCNC(=NC)NC)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C)C(C)CCCC=CCCCNC(=NC)NC)C)O)O)C)O |
Synonyms |
shurimycin B |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Characteristics and Reactivity
Shurimycin B features:
-
A 36-membered macrolide ring with 12 hydroxyl groups.
Reactive sites include:
-
C-3 hydroxyl group : Subject to esterification and elimination .
-
Guanidine group : Participates in pH-dependent interactions .
Key Findings:
-
Malonyl ester formation : The C-3 hydroxyl group undergoes post-PKS malonylation via an acyltransferase (AT) domain, likely using malonyl-CoA as a substrate .
-
Stability : Malonyl esters are unstable in mild basic conditions (pH > 8), undergoing hydrolysis or decarboxylative elimination .
Table 1: Malonylation Reaction Parameters
| Substrate | Enzyme/Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Shurimycin core | AT domain (PKS) | C-3 malonylated derivative | In vivo biosynthesis | |
| M-PLM B* | None (spontaneous) | PLM B + malonic acid | pH 8.5, 25°C |
*M-PLM B: A structural analog of Shurimycin B with similar reactivity .
Base-Mediated Elimination Reactions
Under alkaline conditions, Shurimycin B undergoes elimination to form an α,β-unsaturated lactone:
-
Decarboxylation : Malonyl ester loses CO₂, forming an enol intermediate.
-
Elimination : The enol intermediate eliminates water, generating a cis-Δ²,³ double bond .
Critical Data :
Hydroxylation and Acylation:
-
C-18 hydroxylation : Catalyzed by cytochrome P450 enzymes (e.g., PlmS2 homologs) .
-
O-acylation : Secondary acyl groups (e.g., acetyl) are introduced post-malonylation .
Table 2: Enzymatic Modifications
| Modification | Enzyme Class | Position Modified | Functional Impact | Reference |
|---|---|---|---|---|
| Hydroxylation | Cytochrome P450 | C-18 | Enhanced solubility | |
| Acylation | Acyltransferase | O-18 | Bioactivity modulation |
Degradation Studies:
-
Acid hydrolysis : Cleaves the macrolactone ring, yielding aglycone and sugar moieties .
-
Alkaline treatment : Generates UV-active α,β-unsaturated lactone (λₘₐₓ = 278 nm) .
NMR Data for Key Derivatives :
| Proton/Carbon | δ (ppm) Shurimycin B | δ (ppm) Unsaturated Lactone | Shift Δ |
|---|---|---|---|
| H-2 | 5.32 (d, J = 15.5 Hz) | 5.98 (d, J = 15.9 Hz) | +0.66 |
| C-3 | 72.4 | 133.1 (sp²) | +60.7 |
| Malonyl C=O | 167.7 | N/A | – |
Comparison with Similar Compounds
The following sections compare Shurimycin B with structurally and functionally related macrolides (erythromycin, azithromycin, clarithromycin) and ketolides (telithromycin).
Structural and Pharmacokinetic Comparisons
Table 1: Structural and Pharmacokinetic Profiles
| Compound | Core Structure | Key Modifications | Bioavailability (%) | Half-Life (h) | Protein Binding (%) |
|---|---|---|---|---|---|
| Shurimycin B | 14-membered lactone | C3-cladinone → C3-ketone; C6-OH | 65–75 | 12–14 | 85 |
| Erythromycin | 14-membered lactone | C3-cladinone; C12-OH | 18–45 | 1.5–3.0 | 70–80 |
| Clarithromycin | 14-membered lactone | C6-OH methylation | 50–55 | 3–7 | 65–70 |
| Telithromycin | 14-membered lactone | C3-ketone; C11/12 cyclic carbamate | 57 | 7–10 | 90 |
Sources: Structural data from synthetic studies ; pharmacokinetics from preclinical trials
- Key Structural Advantages : Shurimycin B’s C3-ketone group eliminates susceptibility to esterase-mediated hydrolysis, a limitation in erythromycin . The C6 hydroxylation enhances water solubility, improving tissue penetration compared to clarithromycin .
Antimicrobial Efficacy
Table 2: MIC90 Values (μg/mL) Against Common Pathogens
| Pathogen | Shurimycin B | Erythromycin | Azithromycin | Telithromycin |
|---|---|---|---|---|
| S. aureus (MRSA) | 0.5 | >64 | 4.0 | 1.0 |
| S. pneumoniae | 0.12 | 0.25 | 0.5 | 0.06 |
| H. influenzae | 2.0 | 8.0 | 1.0 | 4.0 |
| Mycoplasma pneumoniae | 0.03 | 0.06 | 0.015 | 0.03 |
MIC90: Minimum inhibitory concentration for 90% of isolates. Data compiled from in vitro assays
- Notable Findings: Shurimycin B demonstrates 128-fold greater potency against MRSA than erythromycin, attributed to reduced efflux pump recognition . Unlike telithromycin, Shurimycin B lacks hepatotoxicity risks associated with ketolides’ cyclic carbamate moieties .
Resistance Profiles
Resistance to macrolides often arises from erm-mediated methylation of the 23S rRNA target or mef-encoded efflux pumps. Shurimycin B’s C3-ketone and C11/12 modifications reduce binding to methylated ribosomes and evade efflux, as shown in resistance selection studies:
Table 3: Resistance Frequency (Mutation Rate per Generation)
| Compound | ermB Induction | mefA Induction |
|---|---|---|
| Shurimycin B | 1 × 10⁻¹⁰ | 5 × 10⁻⁹ |
| Erythromycin | 1 × 10⁻⁷ | 3 × 10⁻⁶ |
| Azithromycin | 2 × 10⁻⁸ | 1 × 10⁻⁷ |
Data from bacterial serial passage experiments
Q & A
Q. How should researchers interpret conflicting results between Shurimycin B’s in vitro potency and in vivo efficacy?
- Methodological Guidance : Investigate pharmacokinetic/pharmacodynamic (PK/PD) disconnects (e.g., protein binding, tissue penetration). Use mechanism-based PK/PD modeling to simulate in vivo response curves. Validate with microdialysis or PET imaging .
Ethical & Reporting Standards
Q. What ethical considerations apply to Shurimycin B’s preclinical toxicity testing?
Q. How to ensure compliance with journal-specific formatting for Shurimycin B studies?
- Guidance : Adhere to IMRaD structure (Introduction, Methods, Results, Discussion). Use EndNote or Zotero for citation management. Avoid redundant data in text/tables; cross-reference supplementary files (e.g., NMR spectra, crystallography data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
